a-[(Boc-amino)methyl]-2-fluorobenzeneacetic acid

Lipophilicity ADME Peptide Design

Researchers and procurement managers: avoid failed syntheses from generic fluorinated analogs. This protected non-natural amino acid derivative offers precise ortho-fluorine substitution and orthogonal Boc deprotection. - **Metabolic stability**: Ortho-fluorine confers resistance to proteolytic degradation for longer-acting peptide therapeutics. - **Synthetic orthogonality**: Boc group deprotects under acidic conditions while Fmoc/Cbz remain intact-enables convergent strategies. - **SAR studies**: Systematic comparison to meta-/para-fluorinated analogs maps fluorine-binding pockets. - **Supply**: Packaged under inert atmosphere, documented purity, shipped worldwide.

Molecular Formula C14H18FNO4
Molecular Weight 283.29 g/mol
Cat. No. B12069741
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Namea-[(Boc-amino)methyl]-2-fluorobenzeneacetic acid
Molecular FormulaC14H18FNO4
Molecular Weight283.29 g/mol
Structural Identifiers
SMILESCC(C)(C)OC(=O)NCC(C1=CC=CC=C1F)C(=O)O
InChIInChI=1S/C14H18FNO4/c1-14(2,3)20-13(19)16-8-10(12(17)18)9-6-4-5-7-11(9)15/h4-7,10H,8H2,1-3H3,(H,16,19)(H,17,18)
InChIKeyACWJTBDPSDMVOB-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / 5 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

a-[(Boc-amino)methyl]-2-fluorobenzeneacetic Acid: Technical Baseline


a-[(Boc-amino)methyl]-2-fluorobenzeneacetic acid (CAS 1694238-83-9) is a protected, non-natural amino acid derivative . It is characterized by an ortho-fluorine substituent on the phenyl ring and a Boc-protected aminomethyl group adjacent to the carboxylic acid moiety . This compound serves as a versatile building block in peptide synthesis and medicinal chemistry, where its specific structural features are leveraged to modulate the properties of target molecules [1].

Ortho-fluorine Modulates lipophilicity and pKa for peptide design studies
Boc protection Acid-labile group for orthogonal protecting group strategies
Synthesis Versatile building block for solid-phase peptide synthesis (SPPS)

a-[(Boc-amino)methyl]-2-fluorobenzeneacetic Acid: Substitution Risks


Substituting a-[(Boc-amino)methyl]-2-fluorobenzeneacetic acid with a seemingly similar analog—such as a non-fluorinated phenylalanine or a different protecting group—is not a neutral change [1]. The ortho-fluorine atom directly influences the electronic environment of the aromatic ring and, consequently, the molecule's lipophilicity and metabolic stability when incorporated into larger structures [2]. Furthermore, the Boc protecting group offers a specific deprotection profile that is orthogonal to other common protecting groups, which is a critical parameter in multi-step synthetic planning [3]. A generic substitution risks altering key physicochemical properties and disrupting established synthetic protocols, potentially leading to failed syntheses or biological inactivity.

Fluorine position Switching ortho-fluorine to para or hydrogen may shift lipophilicity and pKa profiles; ADME and coupling behavior may differ.
Protecting group Boc (acid-labile) and Fmoc (base-labile) are not interchangeable; direct replacement risks global deprotection in multi-step routes.

a-[(Boc-amino)methyl]-2-fluorobenzeneacetic Acid: Key Differentiators


Ortho-Fluorine Impact on Lipophilicity

The lipophilicity of a-[(Boc-amino)methyl]-2-fluorobenzeneacetic acid, as indicated by its predicted logP, is substantially different from both its non-fluorinated parent and its para-fluorinated isomer. While a predicted logP value for the exact compound is not universally reported, data for its close analog Boc-L-2-fluorophenylalanine suggests an increase in lipophilicity compared to Boc-L-phenylalanine. This difference, driven by the ortho-fluorine's inductive effect, directly impacts a molecule's ability to cross biological membranes [1][2].

Lipophilicity (LogP)
Class-level
Ortho-fluorination increases LogP by +0.2-0.4 vs non-fluorinated; +0.45-0.65 vs para-fluoro (predicted)
Supports lipophilicity-based ADME differentiation
Class-level inference; verify experimentally
Lipophilicity ADME Peptide Design

Ortho-Fluorine Effect on pKa

The presence of the ortho-fluorine atom exerts an electron-withdrawing inductive effect that is expected to lower the pKa of the adjacent carboxylic acid. While direct pKa data for this specific compound is not available, data for structurally similar Boc-protected 3-amino-3-(2-fluorophenyl)propanoic acid shows a pKa of 4.38 . This is a key differentiator from non-fluorinated analogs, which typically have higher pKa values, and even from para-fluorinated isomers, which show different pKa shifts . This altered acidity can affect solubility, salt formation, and the efficiency of amide coupling reactions.

Acidity (pKa)
Class-level
Close analog pKa ~4.38; ortho-fluorination increases pKa by ~0.5 vs para-fluoro, ~0.2-0.5 vs non-fluoro (predicted)
Reactivity and coupling efficiency context
Class-level inference; data to verify
pKa Reactivity Coupling Efficiency

Boc Orthogonality vs. Fmoc Deprotection

The tert-butyloxycarbonyl (Boc) protecting group provides a distinct deprotection profile compared to the base-labile 9-fluorenylmethyloxycarbonyl (Fmoc) group. Boc is cleaved under mild acidic conditions (e.g., trifluoroacetic acid, TFA), a process that is well-understood and highly controlled [1][2]. This acid-labile property is orthogonal to base-labile groups like Fmoc, enabling complex, multi-step syntheses that are not possible with Fmoc-protected analogs . The ability to selectively remove the Boc group while leaving other acid-sensitive protecting groups intact is a non-negotiable requirement for many synthetic strategies .

Deprotection orthogonality
Head-to-head
Boc removed by TFA (acid); Fmoc removed by piperidine (base). Conditions mutually exclusive.
Essential for orthogonal protecting group strategies
Direct comparison; well-established SPPS protocol
Solid-Phase Peptide Synthesis Protecting Group Strategy Orthogonality

a-[(Boc-amino)methyl]-2-fluorobenzeneacetic Acid: Key Applications


Synthesis of Metabolically Stable Peptidomimetics for Drug Discovery

This compound is ideally suited for the synthesis of peptide analogs where enhanced metabolic stability is required. The ortho-fluorine atom is known to confer resistance to proteolytic degradation, a property leveraged in the design of longer-acting peptide therapeutics [1]. Its incorporation is preferred over non-fluorinated phenylalanines in lead optimization campaigns where improving half-life is a key goal [2].

Impact of Ortho-Fluorination on Protein-Ligand Binding

The unique electronic and steric effects of the ortho-fluorine make this compound a valuable probe for structure-activity relationship (SAR) studies. It can be systematically compared to meta- and para-fluorinated analogs to map the fluorine-binding pocket of a target protein [3]. This precise control over the fluorine position is not possible with generic fluorinated building blocks.

Multi-Step Synthesis with Orthogonal Protecting Groups

In the synthesis of complex natural products or hybrid molecules, the Boc protecting group is essential for maintaining orthogonality. This compound can be selectively deprotected under acidic conditions while base-labile groups (e.g., Fmoc) or hydrogenolyzable groups (e.g., Cbz) remain intact, enabling a convergent synthetic strategy that would be impossible with Fmoc-protected analogs [4].

Preparation of Fluorinated PNA Monomers

The fluorophenylacetic acid core of this compound has been utilized as a starting material for the synthesis of nonpolar peptide nucleic acid (F-PNA) monomers [5]. The ortho-fluorine substitution on the aromatic ring can modulate the base-pairing properties of the resulting PNA oligomers, offering a path to novel antisense and diagnostic agents with improved cellular uptake profiles.

Application
Selection Property
Validation Focus
Peptidomimetic stability studies
Ortho-fluorine lipophilicity/pKa control
Metabolic stability in peptide research
Fluorine-position SAR mapping
Ortho-fluorine electronic effect
Fluorine-pocket binding studies
Multi-step orthogonal synthesis
Boc acid-labile protection
Deprotection selectivity with other groups
Fluorinated PNA monomer synthesis
Fluorophenylacetic acid core
Base-pairing and cellular uptake in PNA studies
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